molecular formula C20H25N3O4S B1202588 2-(3-methylphenoxy)-N-[4-(4-methylsulfonyl-1-piperazinyl)phenyl]acetamide

2-(3-methylphenoxy)-N-[4-(4-methylsulfonyl-1-piperazinyl)phenyl]acetamide

Cat. No.: B1202588
M. Wt: 403.5 g/mol
InChI Key: GQMSBWCCGBBRIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-methylphenoxy)-N-[4-(4-methylsulfonyl-1-piperazinyl)phenyl]acetamide is a member of piperazines.

Scientific Research Applications

Potential in Cancer Treatment

  • Selective COX-2 Inhibition in Cancerous Cells : 2-(3-methylphenoxy)-N-[4-(4-methylsulfonyl-1-piperazinyl)phenyl]acetamide shows promise as a selective cyclooxygenase-2 (COX-2) inhibitor. It demonstrated concentration-dependent inhibition of cancerous lymphoblast proliferation by inducing apoptosis, without affecting normal lymphocytes. This indicates its potential for targeted cancer therapy, particularly in acute lymphocytic leukemia (ALL) (Pirahmadi et al., 2015).

Enzyme Inhibition for Alzheimer’s Disease

  • Inhibition of Acetyl and Butyrylcholinesterase Enzymes : A study synthesizing multifunctional amides, including variants of this compound, found moderate enzyme inhibitory potentials and mild cytotoxicity. These compounds could potentially be used in the development of new drugs for Alzheimer’s disease (Hassan et al., 2018).

Bioactive Marine Metabolites

  • Cytotoxic Activities from Marine Actinobacterium : Related compounds isolated from marine actinobacterium Streptomyces sp. showed cytotoxic activities, indicating potential use in biotechnological or pharmaceutical applications (Sobolevskaya et al., 2007).

Optical Properties and Chemical Interactions

  • Crystal Structure and Optical Properties : The compound and its derivatives were studied for their crystal structure and optical properties, providing insights into their potential use in chemical sensing and other applications (Wannalerse et al., 2022).

Anticancer, Anti-Inflammatory, and Analgesic Activities

  • Synthesized Derivatives with Therapeutic Potential : Studies on synthesized derivatives of 2-(substituted phenoxy) acetamide showed potential as anticancer, anti-inflammatory, and analgesic agents, indicating a wide range of therapeutic applications (Rani et al., 2014).

Antimicrobial Activities

  • Potential in Antimicrobial Treatments : Novel imines and thiazolidinones derivatives bearing a biologically active sulfonamide moiety, related to the core structure, showed promising results in antibacterial and antifungal activities (Fuloria et al., 2009).

Properties

Molecular Formula

C20H25N3O4S

Molecular Weight

403.5 g/mol

IUPAC Name

2-(3-methylphenoxy)-N-[4-(4-methylsulfonylpiperazin-1-yl)phenyl]acetamide

InChI

InChI=1S/C20H25N3O4S/c1-16-4-3-5-19(14-16)27-15-20(24)21-17-6-8-18(9-7-17)22-10-12-23(13-11-22)28(2,25)26/h3-9,14H,10-13,15H2,1-2H3,(H,21,24)

InChI Key

GQMSBWCCGBBRIS-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)OCC(=O)NC2=CC=C(C=C2)N3CCN(CC3)S(=O)(=O)C

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NC2=CC=C(C=C2)N3CCN(CC3)S(=O)(=O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-methylphenoxy)-N-[4-(4-methylsulfonyl-1-piperazinyl)phenyl]acetamide
Reactant of Route 2
Reactant of Route 2
2-(3-methylphenoxy)-N-[4-(4-methylsulfonyl-1-piperazinyl)phenyl]acetamide
Reactant of Route 3
Reactant of Route 3
2-(3-methylphenoxy)-N-[4-(4-methylsulfonyl-1-piperazinyl)phenyl]acetamide
Reactant of Route 4
Reactant of Route 4
2-(3-methylphenoxy)-N-[4-(4-methylsulfonyl-1-piperazinyl)phenyl]acetamide
Reactant of Route 5
2-(3-methylphenoxy)-N-[4-(4-methylsulfonyl-1-piperazinyl)phenyl]acetamide
Reactant of Route 6
Reactant of Route 6
2-(3-methylphenoxy)-N-[4-(4-methylsulfonyl-1-piperazinyl)phenyl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.